molecular formula C8H12OS B14005115 2-Propylsulfanylmethyl-furan CAS No. 1883-77-8

2-Propylsulfanylmethyl-furan

Cat. No.: B14005115
CAS No.: 1883-77-8
M. Wt: 156.25 g/mol
InChI Key: WHMYNJRKOCMTCL-UHFFFAOYSA-N
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Description

2-Propylsulfanylmethyl-furan is an organic compound with the molecular formula C₈H₁₂OS. It is a member of the furan family, which are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a propylsulfanyl group attached to the furan ring. The presence of sulfur in its structure imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylsulfanylmethyl-furan typically involves the reaction of furan with a propylsulfanyl group. One common method is the palladium-catalyzed cross-coupling reaction, where furan is reacted with a propylsulfanyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of recyclable catalysts and green solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Propylsulfanylmethyl-furan undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.

    Substitution: Electrophilic reagents such as bromine or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Brominated or acylated furans.

Scientific Research Applications

2-Propylsulfanylmethyl-furan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as resins and polymers.

Mechanism of Action

The mechanism of action of 2-Propylsulfanylmethyl-furan involves its interaction with various molecular targets. The sulfur atom in the propylsulfanyl group can form strong interactions with metal ions and enzymes, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

2-Propylsulfanylmethyl-furan can be compared with other furan derivatives, such as:

    2-Methylfuran: Lacks the sulfur atom, resulting in different chemical properties and reactivity.

    2,5-Dimethylfuran: Has two methyl groups instead of a propylsulfanyl group, leading to different applications and reactivity.

    Furfural: Contains an aldehyde group, making it more reactive in certain chemical reactions.

The presence of the propylsulfanyl group in this compound imparts unique properties, such as increased lipophilicity and the ability to form strong interactions with metal ions, distinguishing it from other furan derivatives.

Properties

CAS No.

1883-77-8

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-(propylsulfanylmethyl)furan

InChI

InChI=1S/C8H12OS/c1-2-6-10-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3

InChI Key

WHMYNJRKOCMTCL-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=CC=CO1

Origin of Product

United States

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